molecular formula C12H15BrN2O2 B1486994 1-(2-Bromo-5-nitrobenzyl)-piperidine CAS No. 2138224-35-6

1-(2-Bromo-5-nitrobenzyl)-piperidine

Cat. No. B1486994
CAS RN: 2138224-35-6
M. Wt: 299.16 g/mol
InChI Key: HUHCHFCSJXSJQX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-nitrobenzyl)-piperidine (BNBP) is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has a wide range of uses in the laboratory and is a key component of many biochemical and physiological studies. BNBP is a member of the piperidine family, which are six-membered heterocyclic compounds with a nitrogen atom at the center. It is also a nitrobenzyl derivative, which is a type of organic compound that contains a nitro group and a benzyl group bonded to the same carbon atom. BNBP is a colorless solid that has a melting point of 59-60 °C and a boiling point of 135-136 °C.

Scientific Research Applications

Crystallographic and Theoretical Exploration

A study by Al-Mutairi et al. (2021) investigated the crystal structures of potential chemotherapeutic agents, including compounds related to 1-(2-Bromo-5-nitrobenzyl)-piperidine. The research analyzed the molecular conformations and intermolecular interactions of these compounds, providing insights into their chemotherapeutic potential. The study also explored their binding at the active site of human sphingosine kinase 1, a cancer target, suggesting potential applications in cancer therapy Al-Mutairi et al., 2021.

Enantiomeric Resolution and Simulation Studies

Research by Ali et al. (2016) focused on the enantiomeric resolution of compounds similar to 1-(2-Bromo-5-nitrobenzyl)-piperidine, demonstrating the significance of chiral resolution in scientific research. The study highlighted the role of hydrogen bonding and π–π interactions in chiral resolution, which could be applicable in the purification and characterization of enantiomers of related compounds Ali et al., 2016.

Synthesis and Characterization of Metal Complexes

Manonmani et al. (2000) synthesized and characterized mononuclear complexes using ligands related to 1-(2-Bromo-5-nitrobenzyl)-piperidine, exploring their electrochemical properties. This research could provide a foundation for the development of metal-based drugs or catalysts using similar compounds Manonmani et al., 2000.

Quantum Chemical and Molecular Dynamic Simulation Studies

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, which includes analysis relevant to derivatives of 1-(2-Bromo-5-nitrobenzyl)-piperidine. This research highlights the potential applications of these compounds in materials science, particularly in corrosion inhibition Kaya et al., 2016.

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

McMurry et al. (1992) described the synthesis of macrocyclic tetraamines, including those related to 1-(2-Bromo-5-nitrobenzyl)-piperidine. This research is significant for the development of chelating agents and has implications in medicinal chemistry and material science McMurry et al., 1992.

properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-12-5-4-11(15(16)17)8-10(12)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHCHFCSJXSJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-nitrobenzyl)-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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